Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Description

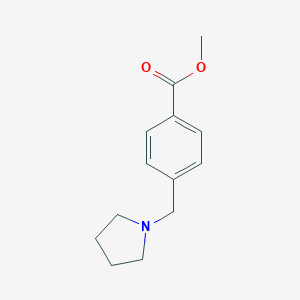

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBHHIBLFOMXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353868 | |

| Record name | Methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160598-45-8 | |

| Record name | Methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Abstract

This compound is a key substituted benzoate ester that serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring a tertiary amine tethered to a methyl benzoate core, makes it a versatile building block. This guide provides a detailed exploration of the primary synthetic pathways for this compound, designed for researchers and professionals in chemical and pharmaceutical development. We will dissect two robust and commonly employed synthetic strategies: Reductive Amination and Nucleophilic Substitution . The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents comparative data to inform route selection.

Introduction and Strategic Overview

The synthesis of N-benzyl derivatives, such as this compound, is a cornerstone transformation in medicinal chemistry. The core challenge lies in the efficient and selective formation of the benzylic carbon-nitrogen (C-N) bond. The choice of synthetic strategy is often dictated by the availability and cost of starting materials, desired scale, and tolerance for specific reagents and intermediates.

This document outlines two primary, field-proven methodologies:

-

Pathway A: Reductive Amination of Methyl 4-formylbenzoate: A convergent, one-pot approach where a C-N bond is formed via an iminium intermediate, which is then immediately reduced.

-

Pathway B: Nucleophilic Substitution of Methyl 4-(bromomethyl)benzoate: A sequential approach involving the preparation of an activated benzylic electrophile followed by its reaction with a nucleophilic amine.

We will analyze each pathway's underlying mechanism, experimental parameters, and practical considerations.

Pathway A: Reductive Amination

Reductive amination is a powerful and highly efficient method for forming C-N bonds.[1][2] This process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][2] For the synthesis of this compound, this involves the reaction between Methyl 4-formylbenzoate and pyrrolidine.

Mechanistic Rationale

The reaction proceeds in two key stages within the same reaction vessel:

-

Iminium Ion Formation: Pyrrolidine, a secondary amine, attacks the electrophilic carbonyl carbon of Methyl 4-formylbenzoate. Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion.

-

Hydride Reduction: A mild reducing agent, selectively chosen to reduce the iminium ion without affecting the ester or aromatic ring, delivers a hydride to the electrophilic carbon of the C=N double bond, yielding the final tertiary amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for this transformation as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the starting aldehyde. Other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can also be effective, though NaBH₄ may require pH control to prevent aldehyde reduction.[3]

Synthesis of Starting Material: Methyl 4-formylbenzoate

The commercial availability of Methyl 4-formylbenzoate (CAS 1571-08-0) makes it a convenient starting point.[4][5] It typically presents as a powder with a melting point of 56-59 °C.[4] Should a custom synthesis be required, it can be prepared via the esterification of 4-carboxybenzaldehyde or the selective oxidation of methyl p-toluate.

Experimental Protocol: Reductive Amination

Materials:

-

Methyl 4-formylbenzoate (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic, optional)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 4-formylbenzoate and anhydrous DCM.

-

Add pyrrolidine dropwise to the stirred solution at room temperature.

-

(Optional) Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation. Stir the mixture for 30-60 minutes.

-

In portions, carefully add sodium triacetoxyborohydride to the reaction mixture. Effervescence may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Visualization of Reductive Amination Workflow

Caption: Workflow for the Reductive Amination Pathway.

Pathway B: Nucleophilic Substitution

This pathway relies on the classic SN2 reaction mechanism. It involves the reaction of pyrrolidine, acting as a nucleophile, with a methyl benzoate substrate bearing a good leaving group at the benzylic position, most commonly a bromine atom. Methyl 4-(bromomethyl)benzoate is the ideal starting material for this approach.

Mechanistic Rationale

The reaction is a direct displacement. The nitrogen atom of pyrrolidine attacks the electrophilic benzylic carbon of Methyl 4-(bromomethyl)benzoate, displacing the bromide ion in a single concerted step. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically added to scavenge the hydrobromic acid (HBr) that is formed, preventing the protonation and deactivation of the pyrrolidine nucleophile.

Synthesis of Starting Material: Methyl 4-(bromomethyl)benzoate

Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) is a widely available chemical intermediate.[6] It is a lachrymatory white crystalline powder with a melting point of 57-58 °C, necessitating careful handling in a fume hood.[6][7] It is typically synthesized via the radical bromination of methyl p-toluate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or light exposure.[6]

Experimental Protocol: Nucleophilic Substitution

Materials:

-

Methyl 4-(bromomethyl)benzoate (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

-

To a round-bottom flask, add Methyl 4-(bromomethyl)benzoate, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension vigorously. Add pyrrolidine dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts or DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the target compound.

Visualization of Nucleophilic Substitution Workflow

Caption: Workflow for the Nucleophilic Substitution Pathway.

Comparative Analysis and Data Summary

Both pathways are highly effective for synthesizing the target molecule. The optimal choice depends on laboratory-specific factors.

| Parameter | Pathway A: Reductive Amination | Pathway B: Nucleophilic Substitution |

| Starting Materials | Methyl 4-formylbenzoate, Pyrrolidine | Methyl 4-(bromomethyl)benzoate, Pyrrolidine |

| Key Reagents | Sodium triacetoxyborohydride | Potassium carbonate or Triethylamine |

| Process Type | One-pot, convergent | Sequential |

| Key Advantages | Avoids handling lachrymatory intermediates; often higher atom economy. | Simpler reaction mechanism; often faster reaction times. |

| Key Disadvantages | Cost of hydride reagent; potential for over-reduction or side reactions if not controlled. | Requires handling of a potent lachrymator (the brominated starting material).[6] |

| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) |

| Typical Temp. | Room Temperature | Room Temperature to 70 °C |

Table 1: Comparison of Synthetic Pathways.

Characterization Data

The final product, this compound (CAS 160598-45-8), is an oil or low-melting solid.[8] While a specific, peer-reviewed NMR spectrum for the title compound was not found in the initial search, the expected spectroscopic data can be predicted based on analogous structures.

| Data Type | Expected Characteristics |

| ¹H NMR | Aromatic protons (doublets, ~7.4-8.0 ppm), Methyl ester singlet (~3.9 ppm), Benzylic methylene singlet (~3.6 ppm), Pyrrolidine methylene multiplets (~1.8, ~2.5 ppm). |

| ¹³C NMR | Carbonyl carbon (~167 ppm), Aromatic carbons (~128-145 ppm), Benzylic carbon (~60 ppm), Methyl ester carbon (~52 ppm), Pyrrolidine carbons (~24, ~54 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight (219.28 g/mol ).[8] |

Table 2: Predicted Spectroscopic Data for Product Validation.

Conclusion

The synthesis of this compound can be reliably achieved through either reductive amination or nucleophilic substitution. The reductive amination pathway offers an elegant one-pot solution, circumventing the need to handle hazardous lachrymatory intermediates. Conversely, the nucleophilic substitution route provides a mechanistically simpler and often faster alternative, provided the appropriate safety precautions are taken for handling the brominated starting material. The protocols and comparative data presented in this guide serve as a comprehensive resource for chemists to make informed decisions in the planning and execution of this important synthetic transformation.

References

- Smolecule. (2023, August 15). Buy Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | 193964-75-9.

- The Royal Society of Chemistry. Supplementary Information.

- Zhang, B., Cao, L., Xu, S., & Wang, P. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.

- Matrix Scientific. Methyl 4-bromo-2-(pyrrolidin-1-ylmethyl)benzoate.

- Alfa Chemistry. CAS 26576-47-6 Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoate.

- Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.

- ChemicalBook. Methyl 4-formylbenzoate synthesis.

-

NIH PubMed Central. An Update on the Synthesis of Pyrrolo[9]benzodiazepines. Available at:

- ResearchGate. One‐pot procedure for synthesis of methyl 4‐formylbenzoate.

- Sigma-Aldrich. Methyl 4-formylbenzoate for synthesis 1571-08-0.

- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.

- JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

- ChemicalAid. (2025, May 20). methyl 4-formylbenzoate.

- Amerigo Scientific. This compound.

- Sigma-Aldrich. Methyl 4-(bromomethyl)benzoate 98 2417-72-3.

- PubChem. Methyl 4-(bromomethyl)benzoate.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. jocpr.com [jocpr.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Methyl 4-formylbenzoate for synthesis 1571-08-0 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. innospk.com [innospk.com]

- 7. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. Buy Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | 193964-75-9 [smolecule.com]

An In-depth Technical Guide to Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activities. Among these, the pyrrolidine nucleus stands out as a privileged structure, frequently incorporated into a wide array of pharmacologically active agents.[1][2] This guide provides a detailed technical overview of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, a compound that marries the versatile pyrrolidine moiety with a benzoate ester, suggesting its potential as a valuable building block in drug discovery and organic synthesis. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the synthesis, properties, and potential applications of this compound, grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

This compound is a tertiary amine and a benzoate ester. The presence of the basic pyrrolidine nitrogen and the ester functionality dictates its chemical reactivity and physical properties.

Chemical Structure

The structure combines a par-substituted benzene ring with a methyl ester group and a pyrrolidin-1-ylmethyl substituent.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source/Basis |

| CAS Number | 160598-45-8 | [3] |

| Molecular Formula | C₁₃H₁₇NO₂ | [3] |

| Molecular Weight | 219.28 g/mol | [3] |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Analogy to similar N-benzylpyrrolidines and benzoate esters. |

| Melting Point | Not available. Predicted to be a low melting solid or liquid at room temperature. | Based on related structures. For example, Methyl 4-(aminomethyl)benzoate is a solid.[4] |

| Boiling Point | Not available. Predicted to be >300 °C at atmospheric pressure. | High boiling points are characteristic of aromatic esters with similar molecular weights. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | The presence of the polar ester and amine groups would confer some water solubility, while the aromatic ring and alkyl groups suggest solubility in organic solvents. |

Synthesis and Mechanistic Considerations

A logical and efficient synthetic route to this compound is the nucleophilic substitution of a benzylic halide with pyrrolidine. This approach is widely used for the synthesis of N-benzyl amines.

Proposed Synthetic Pathway

The synthesis involves the reaction of Methyl 4-(bromomethyl)benzoate with pyrrolidine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard methods for the N-alkylation of secondary amines with benzyl halides.

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add pyrrolidine (1.2 eq) dropwise at room temperature with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild, inexpensive, and non-nucleophilic base that effectively scavenges the HBr byproduct without competing in the substitution reaction.

-

Solvent: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base while leaving the nucleophile relatively free.

-

Workup: The aqueous workup removes any remaining inorganic salts and unreacted starting materials.

Spectroscopic Analysis (Predicted)

Direct experimental spectra for this compound are not widely published. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[5][6][7]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons ortho to the ester |

| ~7.40 | Doublet | 2H | Aromatic protons meta to the ester |

| ~3.90 | Singlet | 3H | Methyl ester (-OCH₃) |

| ~3.65 | Singlet | 2H | Methylene bridge (-CH₂-) |

| ~2.50 | Triplet | 4H | Pyrrolidine protons adjacent to N |

| ~1.80 | Multiplet | 4H | Pyrrolidine protons beta to N |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Ester carbonyl (C=O) |

| ~144.0 | Aromatic C (quaternary, attached to CH₂N) |

| ~129.5 | Aromatic CH (ortho to ester) |

| ~129.0 | Aromatic C (quaternary, attached to C=O) |

| ~128.5 | Aromatic CH (meta to ester) |

| ~60.0 | Methylene bridge (-CH₂) |

| ~54.0 | Pyrrolidine C (adjacent to N) |

| ~52.0 | Methyl ester (-OCH₃) |

| ~23.5 | Pyrrolidine C (beta to N) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2800 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1610 | C=C stretching (aromatic) |

| ~1275 | C-O stretching (ester) |

| ~1100 | C-N stretching (amine) |

Mass Spectrometry

| m/z | Assignment |

| 219 | [M]⁺ (Molecular ion) |

| 218 | [M-H]⁺ |

| 149 | [M - C₄H₈N]⁺ (Loss of pyrrolidine) |

| 118 | [149 - OCH₃]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Potential Applications in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in drug design, present in numerous FDA-approved drugs.[1] Its inclusion in a molecule can enhance solubility, introduce basicity for salt formation, and provide a rigid scaffold for orienting other functional groups.

Rationale for Pharmacological Interest

-

Scaffold for Drug Discovery: The pyrrolidinylmethylbenzoate core can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic activities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

-

Bioisosteric Replacement: The pyrrolidinylmethyl group can be considered a bioisostere for other functionalities, allowing for the fine-tuning of a drug candidate's properties.

-

Known Biological Activities of Related Compounds: Derivatives of pyrrolidine have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and central nervous system effects.[8][9]

Conceptual Experimental Workflow for Biological Screening

Caption: A conceptual workflow for utilizing the title compound in a drug discovery program.

Conclusion

This compound is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data on its properties are sparse, this guide provides a robust framework based on established chemical principles and data from analogous structures. Its structural motifs are prevalent in a multitude of biologically active compounds, making it a molecule of interest for further investigation and development in the pursuit of novel therapeutics.

References

- Belveren, S., Poyraz, S., et al. (2019). Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities. New Journal of Chemistry, 42(19), 16211–16216.

- BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. BenchChem.

- Li Petri, G., Spanò, V., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.

- Poyraz, S., Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248953.

- ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

- Amerigo Scientific. (n.d.). This compound.

- Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5875-5886.

- The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

- Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566.

- Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 643-657.

- Wikipedia. (n.d.). Pyrrolidine.

- ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

- PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate.

- PharmaBlock. (n.d.).

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- ChemicalBook. (n.d.). METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum.

- SpectraBase. (n.d.). Methyl 4(methylamino)benzoate.

- ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red...).

- NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-.

- National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.

- ResearchGate. (2025). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis protocols, and prospective applications, offering a valuable resource for researchers and scientists in the field.

Introduction: The Significance of the Pyrrolidine Moiety in Modern Drug Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in bioactive molecules stems from its ability to confer favorable physicochemical properties, such as increased aqueous solubility and metabolic stability. The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.[1] this compound incorporates this valuable scaffold, positioning it as a versatile building block for the synthesis of novel therapeutic agents. This guide will provide a detailed overview of this compound, from its fundamental properties to its potential as a precursor in complex molecular architectures.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in chemical research. The following table summarizes the key identifiers and properties for this compound.

| Identifier | Value | Source |

| CAS Number | 160598-45-8 | [2][3] |

| Molecular Formula | C13H17NO2 | [3] |

| Molecular Weight | 219.28 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | COC(=O)c1ccc(CN2CCCC2)cc1 | |

| MDL Number | MFCD01452504 | [3] |

For comparative purposes, a closely related and more extensively studied analog, Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate, is also presented.

| Identifier | Value | Source |

| CAS Number | 193964-75-9 | [4][5] |

| Molecular Formula | C14H19NO3 | [4][5] |

| Molecular Weight | 249.31 g/mol | [4][5] |

| IUPAC Name | Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | [4] |

The presence of the methoxy group in the latter compound subtly alters its electronic and steric properties, which can have significant implications for its reactivity and biological activity.

Synthesis and Characterization: A Proposed Pathway

While specific peer-reviewed synthesis protocols for this compound are not abundant, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach involves the nucleophilic substitution of a suitable starting material with pyrrolidine.

A plausible and efficient method for the synthesis of this compound is the reaction of Methyl 4-(bromomethyl)benzoate with pyrrolidine. This reaction is a standard nucleophilic substitution where the nitrogen atom of the pyrrolidine acts as the nucleophile, displacing the bromide ion from the benzylic position of the methyl benzoate derivative.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3)[6]

-

Pyrrolidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the connectivity and chemical environment of all protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the carbonyl stretch of the ester.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Scaffold for Kinase Inhibitors

A structurally similar compound, Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate, is a known precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[4] This highlights the utility of the 4-(pyrrolidin-1-ylmethyl)benzoate scaffold in constructing targeted therapeutics. The pyrrolidine moiety often plays a crucial role in binding to the active site of kinases.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 160598-45-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Buy Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | 193964-75-9 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile organic molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular architecture, characterized by a substituted benzene ring linked to a pyrrolidine moiety, imparts specific physicochemical properties that are crucial for its reactivity and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon established principles of stereochemistry and spectroscopic analysis of analogous compounds. We delve into the probable geometric parameters, the conformational dynamics of the pyrrolidine ring, and the rotational freedom around the benzylic linkage. Furthermore, this document outlines a robust synthetic pathway and standard protocols for the structural elucidation of this compound, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: Significance and Applications

This compound belongs to a class of compounds that feature a flexible linkage between an aromatic core and a saturated heterocyclic amine. This structural motif is prevalent in a wide array of biologically active molecules. The pyrrolidine ring, a common feature in natural products and synthetic drugs, often plays a critical role in receptor binding and modulating solubility. The benzoate ester functionality provides a site for further chemical modification and influences the electronic properties of the aromatic system. While "this compound" itself is primarily a synthetic intermediate, its structural elements are found in compounds with diverse therapeutic applications. For instance, the related compound "Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate" is a precursor for the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy[1]. A thorough understanding of the molecule's three-dimensional structure and conformational preferences is therefore paramount for designing novel derivatives with optimized pharmacological profiles.

Molecular Structure and Geometry

The molecular structure of this compound consists of three key fragments: the methyl benzoate group, the methylene bridge, and the pyrrolidine ring. The systematic IUPAC name for this compound is methyl 4-[(pyrrolidin-1-yl)methyl]benzoate.

The Benzene Core and Ester Group

The benzene ring is a planar, aromatic system. The substituents at the 1 and 4 positions, the methyl ester and the pyrrolidin-1-ylmethyl group, will influence the electron distribution within the ring. The methyl ester group (–COOCH₃) is generally considered to be electron-withdrawing. Based on crystallographic data of similar benzoate esters, such as methyl 4-methylbenzoate, the ester group is expected to be nearly coplanar with the benzene ring to maximize π-conjugation[2][3]. The dihedral angle between the plane of the aromatic ring and the –COOMe group in methyl 4-methylbenzoate is reported to be a mere 0.95(6)°[2][3]. This planarity is a common feature in many substituted benzoates.

The Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common low-energy conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering mode of the pyrrolidine ring in this compound will be influenced by the steric demands of the benzylic substituent. Studies on proline, a pyrrolidine-containing amino acid, have shown that substituents on the ring can favor specific pucker modes[4]. For an N-substituted pyrrolidine like the one in our target molecule, a rapid equilibrium between different puckered conformations is expected in solution.

Rotational Freedom and Overall Conformation

The overall shape of the molecule is largely determined by the rotational freedom around the single bonds connecting the different fragments. The key torsional angles are:

-

C(aromatic)-C(methylene)-N-C(pyrrolidine): Rotation around the C(aromatic)-C(methylene) bond and the C(methylene)-N bond will dictate the orientation of the pyrrolidine ring relative to the benzene ring.

-

C(aromatic)-C(ester)-O-C(methyl): As discussed, the ester group is likely to be coplanar with the benzene ring.

The molecule's preferred conformation will be a balance between maximizing electronic conjugation and minimizing steric hindrance between the bulky pyrrolidinylmethyl group and the methyl ester.

Below is a diagram illustrating the key structural features of this compound.

Caption: 2D representation of this compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-formylbenzoic acid. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Synthetic Workflow

The synthesis can be logically broken down into two primary stages:

-

Esterification: Conversion of the carboxylic acid group of 4-formylbenzoic acid to its corresponding methyl ester.

-

Reductive Amination: Reaction of the resulting aldehyde with pyrrolidine, followed by reduction of the intermediate iminium ion to form the target tertiary amine.

The following diagram illustrates this synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

3.2.1. Protocol 1: Fischer Esterification of 4-Formylbenzoic Acid

This standard procedure is widely used for the synthesis of esters from carboxylic acids and alcohols.

Materials:

-

4-Formylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-formylbenzoic acid in excess anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-formylbenzoate[5].

-

Purify the crude product by recrystallization or column chromatography if necessary.

3.2.2. Protocol 2: Reductive Amination of Methyl 4-Formylbenzoate

This protocol describes the formation of the tertiary amine by reacting the intermediate aldehyde with pyrrolidine.

Materials:

-

Methyl 4-formylbenzoate

-

Pyrrolidine

-

Sodium triacetoxyborohydride (STAB) or sodium borohydride

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Acetic acid (if using STAB)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Methyl 4-formylbenzoate in dichloromethane in a round-bottom flask.

-

Add pyrrolidine to the solution and stir for a short period to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Slowly add the reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture. The reaction is typically exothermic, so controlled addition is recommended.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by the careful addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Structural Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized this compound can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic (ortho to ester) | ~7.9-8.1 | Doublet | 2H | Protons on C2 and C6 |

| Aromatic (ortho to CH₂) | ~7.3-7.5 | Doublet | 2H | Protons on C3 and C5 |

| Methylene (-CH₂-) | ~3.6-3.8 | Singlet | 2H | Benzylic protons |

| Methyl (-OCH₃) | ~3.9 | Singlet | 3H | Ester methyl protons |

| Pyrrolidine (-NCH₂-) | ~2.5-2.7 | Triplet | 4H | Protons on Cα of pyrrolidine |

| Pyrrolidine (-CH₂CH₂-) | ~1.7-1.9 | Multiplet | 4H | Protons on Cβ of pyrrolidine |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166-168 |

| Aromatic (quaternary, C1) | ~129-131 |

| Aromatic (quaternary, C4) | ~142-144 |

| Aromatic (CH) | ~128-130 |

| Methylene (-CH₂-) | ~60-63 |

| Methyl (-OCH₃) | ~51-53 |

| Pyrrolidine (-NCH₂-) | ~53-55 |

| Pyrrolidine (-CH₂CH₂-) | ~23-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~2950-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1600-1610 | Medium | C=C stretch (aromatic) |

| ~1270-1280 | Strong | C-O stretch (ester) |

| ~1100-1120 | Strong | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₃H₁₇NO₂), the expected molecular weight is approximately 219.28 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conformational Analysis in Solution

In solution, this compound is expected to exist as a dynamic ensemble of rapidly interconverting conformers at room temperature. The primary conformational flexibility arises from:

-

Pyrrolidine Ring Puckering: The envelope and twist conformations of the pyrrolidine ring will be in rapid equilibrium.

-

Rotation around the Benzylic C-N Bond: This rotation will alter the spatial disposition of the pyrrolidine ring relative to the benzoate moiety.

Variable-temperature NMR studies could potentially be employed to probe the energy barriers between different conformational states. However, for a relatively flexible molecule like this, distinct conformers are unlikely to be observed at room temperature.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformational properties, synthesis, and characterization of this compound. While crystallographic data for this specific molecule is not currently available, a robust model of its structure and conformation can be constructed based on the analysis of its constituent fragments and closely related compounds. The synthetic and analytical protocols outlined herein offer a practical framework for researchers working with this important chemical intermediate. A thorough understanding of the principles discussed in this guide is essential for the rational design and development of novel molecules with potential applications in pharmacology and materials science.

References

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Zhang, B.-l., Cao, L.-j., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o821. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link]

-

Ávila, R. M. D., Landre, I. M. R., Souza, T. E., Veloso, M. P., & Doriguetto, A. C. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. Retrieved from [Link]

-

Hu, H.-L., Wu, C.-J., Yeh, C.-W., & Chen, J.-D. (2012). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2497. Retrieved from [Link]

-

ResearchGate. The synthesis of 4‐O‐protected methyl 2‐pyrrolidinecarboxylates 4 b, 14, and 19. Retrieved from [Link]

-

PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved from [Link]

-

PubChem. Methyl 4-methylbenzoate. Retrieved from [Link]

-

PubChem. Methyl 4-((((1,1-dimethylethoxy)carbonyl)amino)methyl)benzoate. Retrieved from [Link]

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate. Retrieved from [Link]

-

PubChem. Methyl 4-Formylbenzoate. Retrieved from [Link]

-

ResearchGate. (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]

-

Hu, H.-L., Wu, C.-J., Yeh, C.-W., & Chen, J.-D. (2012). Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate. PubMed. Retrieved from [Link]

-

ResearchGate. (PDF) Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Retrieved from [Link]

-

Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Retrieved from [Link]

-

Vepsäläinen, J., Nättinen, K., & Koskinen, A. M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6461–6468. Retrieved from [Link]

Sources

- 1. Buy Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | 193964-75-9 [smolecule.com]

- 2. Methyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. METHYL 4-PYRROLIDIN-1-YLBENZOATE(129414-26-2) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this document synthesizes data from closely related analogs and employs predictive methodologies to offer a robust analytical profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification, characterization, and quality control of this compound.

Introduction

This compound is a tertiary amine and a benzoate ester. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions with a methyl ester group and a pyrrolidin-1-ylmethyl group, respectively. This combination of functionalities makes it an interesting scaffold in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized batches of this compound. This guide provides a detailed interpretation of its expected spectroscopic signature.

Molecular Structure

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 219.

-

A prominent peak at m/z 84, corresponding to the [C₅H₁₀N]⁺ fragment, would be highly characteristic, arising from the stable pyrrolidin-1-ylmethyl cation formed via benzylic cleavage. This is often the base peak in such compounds.

-

Another significant fragment at m/z 149 would result from the loss of the pyrrolidine group.

-

Further fragmentation of these primary ions would lead to the other observed peaks.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans, with proton decoupling.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ on a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Analysis: Scan a mass range of m/z 50-500.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of analogous structures and predictive principles, serve as a valuable reference for the characterization of this compound. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

Note: As no direct experimental data was found for the title compound, the following references are for related compounds and spectroscopic principles that informed the predictions in this guide.

-

PubChem. Methyl 4-(bromomethyl)benzoate. [Link]

-

Spectral Database for Organic Compounds (SDBS). Methyl benzoate. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of Methyl 4-(pyrrolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(pyrrolidin-1-yl)benzoate (CAS No. 129414-26-2). Designed for professionals in research and drug development, this document synthesizes theoretical principles with actionable experimental protocols. We will explore the physicochemical properties of the compound, predict its solubility in various solvent classes, and provide detailed methodologies for empirical solubility determination. This guide aims to equip scientists with the necessary knowledge to effectively handle and utilize Methyl 4-(pyrrolidin-1-yl)benzoate in a laboratory setting.

Introduction: Understanding the Molecule

Methyl 4-(pyrrolidin-1-yl)benzoate is an organic compound featuring a methyl ester, a tertiary amine integrated into a pyrrolidine ring, and a benzene ring. The interplay of these functional groups dictates its chemical behavior, including its solubility, which is a critical parameter in drug discovery and development for formulation, bioavailability, and route of administration.

Chemical Structure:

Figure 1. Chemical structure of Methyl 4-(pyrrolidin-1-yl)benzoate.

A thorough understanding of a compound's solubility is paramount for its application in medicinal chemistry and pharmaceutical sciences. This guide will provide a foundational understanding of the factors governing the solubility of Methyl 4-(pyrrolidin-1-yl)benzoate and the practical means to assess it.

Physicochemical Properties and Theoretical Solubility Profile

While extensive experimental data for Methyl 4-(pyrrolidin-1-yl)benzoate is not widely available in the public domain, we can infer its likely solubility characteristics by examining its structure and the known properties of its constituent functional groups.

| Property | Value/Prediction | Source/Justification |

| CAS Number | 129414-26-2 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.26 g/mol | Calculated from molecular formula |

| Melting Point | 140 - 142 °C | [1] |

| Boiling Point | Data not available | Predicted to be high due to molecular weight and polar groups. |

| pKa (of the conjugate acid) | ~9-10 | Estimated based on the pyrrolidine moiety. Tertiary amines of this type typically have pKa values in this range. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 | Estimated based on the contributions of the aromatic ring, ester, and pyrrolidine groups. This suggests moderate lipophilicity. |

Analysis of Functional Groups and Their Influence on Solubility:

-

Aromatic Ring (Benzene): The benzene ring is a non-polar, hydrophobic moiety. This structural feature will contribute to the compound's solubility in non-polar organic solvents like hexane, toluene, and diethyl ether.

-

Methyl Ester (-COOCH₃): The methyl ester group is polar and can act as a hydrogen bond acceptor. This will enhance solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. While it contributes to some water solubility, the non-polar regions of the molecule will limit this.

-

Tertiary Amine (Pyrrolidine Ring): The pyrrolidine ring contains a tertiary amine. This nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base. The basicity of the amine allows for salt formation in acidic solutions. This is a key characteristic that can be exploited to dramatically increase aqueous solubility.

Predicted Solubility:

-

Water: Expected to have low solubility in neutral water due to the predominantly hydrophobic nature of the molecule.

-

Aqueous Acids (e.g., dilute HCl): Expected to be soluble. The tertiary amine will be protonated to form a water-soluble ammonium salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. These solvents can interact with the polar ester and amine groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be highly soluble. These solvents are effective at solvating polar molecules.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have moderate to low solubility. While the aromatic ring favors these solvents, the polar functional groups will limit extensive dissolution.

Experimental Determination of Solubility

To empirically determine the solubility of Methyl 4-(pyrrolidin-1-yl)benzoate, a systematic approach is required. The following protocols outline standard methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility characteristics.

Protocol:

-

Preparation: Add approximately 1-2 mg of Methyl 4-(pyrrolidin-1-yl)benzoate to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, 1M HCl, 1M NaOH, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Observation: Vigorously agitate each tube for 1-2 minutes at room temperature.

-

Classification: Visually inspect for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble."

Diagram 1. Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of Methyl 4-(pyrrolidin-1-yl)benzoate to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Sources

Unlocking the Therapeutic Potential of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for diverse biological activity is a critical starting point. Methyl 4-(pyrrolidin-1-ylmethyl)benzoate emerges as a compound of significant interest, embodying a chemical architecture that hints at a broad spectrum of therapeutic possibilities. This technical guide provides an in-depth exploration of the potential biological activities of this molecule, offering a roadmap for researchers, scientists, and drug development professionals to unlock its full therapeutic value. By dissecting its structural components and drawing insights from analogous compounds, we will delineate a strategic approach to its investigation, complete with detailed experimental protocols and a rationale for target selection.

Deconstructing the Molecule: A Foundation for Postulated Activity

The structure of this compound, featuring a central benzene ring substituted with a methyl ester and a pyrrolidin-1-ylmethyl group, provides the basis for predicting its biological relevance. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2] Its non-planar, saturated nature allows for three-dimensional interactions with biological targets, often conferring high affinity and selectivity.[1][2] Furthermore, the benzoate moiety is a common feature in pharmacologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.

The presence of these two key pharmacophores suggests that this compound could exhibit a range of biological activities, including but not limited to:

-

Anticancer Activity: The pyrrolidine scaffold is a core component of numerous anticancer agents.[1] Notably, a structurally related compound, Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate, serves as a precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. This lineage strongly suggests that this compound may possess inhibitory activity against protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.

-

Antimicrobial Activity: Pyrrolidine derivatives have demonstrated significant antibacterial and antifungal properties.[3][4] The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with microbial enzymes or cell wall components.

-

Anti-inflammatory Activity: Compounds incorporating the 4-(pyrrolidinyl)methoxybenzoic acid framework have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory cell trafficking.[5] This suggests a potential role for this compound in modulating inflammatory responses.

-

Central Nervous System (CNS) Activity: The pyrrolidine ring is a constituent of many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain makes it a valuable scaffold for the development of neurological and psychiatric medications.

Charting the Course: A Strategic Framework for Biological Evaluation

To systematically investigate the therapeutic potential of this compound, a multi-pronged approach is recommended. This involves a series of in vitro assays to screen for primary biological activities, followed by more focused studies to elucidate the mechanism of action and identify specific molecular targets.

In the Crucible: Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the initial screening assays. These protocols are designed to be robust and reproducible, providing a solid foundation for subsequent investigations.

Assessing Anticancer Potential: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Probing Antimicrobial Efficacy: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Protocol:

-

Preparation of Antimicrobial Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Microtiter Plates:

-

Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antimicrobial), and well 12 serves as a sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Unraveling the Mechanism: A Focus on Kinase Inhibition

Given the structural relationship to a precursor of the EGFR inhibitor Gefitinib, a primary hypothesis for the anticancer activity of this compound is the inhibition of protein kinases. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[9][10]

Sources

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. clyte.tech [clyte.tech]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. promega.com [promega.com]

The Strategic Role of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and Its Analogues as Versatile Precursors in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

The structural motif of a substituted benzoic acid ester appended with a pyrrolidine ring represents a cornerstone in contemporary medicinal chemistry. This guide delves into the synthesis, chemical versatility, and strategic applications of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and its medicinally significant analogue, Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate. We will explore the nuanced synthetic routes to these precursors, elucidate their critical role as key intermediates in the construction of complex pharmacophores, and provide detailed, field-proven protocols. The narrative will bridge synthetic strategy with therapeutic application, highlighting the causal links between molecular architecture and pharmacological activity, with a particular focus on the synthesis of targeted cancer therapies like Gefitinib.

Introduction: The Pyrrolidine-Benzoate Scaffold - A Privileged Motif

In the landscape of drug discovery, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a rich foundation for the development of novel therapeutics. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of such a scaffold.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective binding to protein targets.[1] When coupled with a methyl benzoate framework, the resulting molecule, this compound, becomes a highly versatile precursor. This guide will illuminate the synthetic pathways and strategic utility of this compound and its close, clinically relevant analogue, highlighting why these structures are recurrent themes in the synthesis of modern pharmaceuticals.

Synthetic Pathways to the Core Precursors

The efficient and scalable synthesis of the title precursors is paramount for their application in drug development programs. Two primary synthetic strategies are commonly employed, each with distinct advantages depending on the starting materials and desired substitution pattern.

Strategy 1: Reductive Amination of a Benzaldehyde Intermediate

A robust method for the synthesis of this compound involves the reductive amination of a suitable benzaldehyde precursor. This approach is advantageous due to the commercial availability of various substituted terephthalaldehydes.

The overall synthetic workflow can be visualized as follows:

Sources

The Alchemical Blueprint: A Technical Guide to the Discovery of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate Analogs and Derivatives

Abstract

The methyl 4-(pyrrolidin-1-ylmethyl)benzoate scaffold represents a privileged starting point in modern medicinal chemistry. Its constituent parts—a substituted benzene ring, a pyrrolidine moiety, and a methyl ester—offer a rich tapestry for chemical modification and optimization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery and development of novel analogs and derivatives based on this core structure. Moving beyond a mere recitation of protocols, this document elucidates the strategic rationale behind experimental choices, from initial library design and synthesis to high-throughput screening and pharmacokinetic profiling. We will explore the principles of bioisosteric replacement, the efficiencies of parallel synthesis, the power of in silico modeling, and the nuances of structure-activity relationship (SAR) elucidation. By integrating field-proven insights with rigorous scientific methodology, this guide serves as a practical blueprint for unlocking the therapeutic potential of the this compound chemical space.

Introduction: The Strategic Value of the this compound Scaffold

The quest for novel therapeutics is a journey of molecular exploration, where the choice of a chemical scaffold can profoundly influence the trajectory of a drug discovery program. The this compound core is a compelling starting point for several key reasons:

-

Structural Versatility: The scaffold is composed of three distinct, readily modifiable regions: the aromatic ring, the pyrrolidine heterocycle, and the methyl ester. This modularity allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

Precedent in Bioactive Molecules: The pyrrolidine ring is a well-established motif in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its inclusion can enhance aqueous solubility and provide crucial hydrogen bond donor or acceptor interactions with biological targets.[2]

-

Synthetic Tractability: The synthesis of the core scaffold and its analogs is achievable through robust and well-documented chemical transformations, making it amenable to both small-scale and library synthesis efforts. For instance, a related compound, methyl 4-(piperidin-1-ylcarbonyl)benzoate, can be synthesized in excellent yield from 4-(methoxycarbonyl)benzoic acid using thionyl chloride followed by treatment with piperidine.[3]

This guide will navigate the multifaceted process of leveraging this scaffold for the discovery of novel drug candidates, from conceptualization to preclinical evaluation.

Designing the Molecular Blueprint: Strategies for Analog and Derivative Discovery

A successful drug discovery campaign hinges on the rational design of a diverse yet focused library of compounds. For the this compound scaffold, several key strategies can be employed to explore the chemical space effectively.

Bioisosteric Replacement: The Art of Molecular Mimicry

Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[4][5][6] This strategy allows for the fine-tuning of a molecule's physicochemical properties to enhance efficacy, reduce toxicity, or improve its pharmacokinetic profile.[4]

2.1.1. Modifying the Benzoate Moiety: